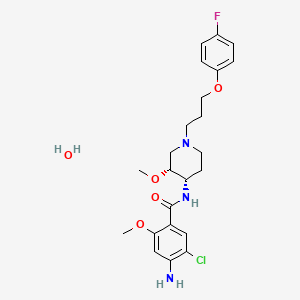

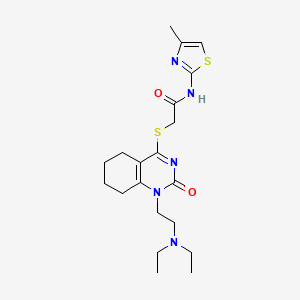

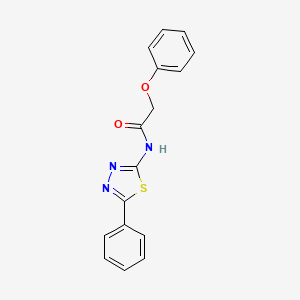

![molecular formula C24H27NO5 B2699057 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid CAS No. 1987403-13-3](/img/structure/B2699057.png)

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C24H27NO5 . It has a molecular weight of 409.48 . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid:

Peptide Synthesis

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid is commonly used as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during the stepwise synthesis of peptides. This compound helps in preventing unwanted side reactions, ensuring the correct sequence of amino acids is formed .

Drug Development

In drug development, this compound is utilized in the synthesis of various pharmaceutical agents. Its role as a protecting group allows for the creation of complex molecules with high precision. This is crucial in the development of new drugs where specific molecular configurations are necessary for efficacy and safety .

Bioconjugation

Bioconjugation involves the chemical linking of biomolecules to other molecules, such as drugs or probes. 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid is used in this field to protect functional groups during the conjugation process, ensuring that the biomolecules retain their activity and specificity .

Material Science

In material science, this compound is used in the synthesis of novel polymers and materials. Its ability to protect functional groups during polymerization reactions allows for the creation of materials with unique properties, such as enhanced strength, flexibility, or conductivity .

Analytical Chemistry

Analytical chemistry often requires the precise identification and quantification of compounds in complex mixtures. This compound is used to derivatize amino acids and peptides, making them more amenable to analysis by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Biotechnology

In biotechnology, 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid is used in the synthesis of biocompatible materials and scaffolds for tissue engineering. Its role in protecting functional groups during synthesis ensures that the resulting materials are suitable for use in biological environments .

Chemical Biology

Chemical biology involves the use of chemical techniques to study and manipulate biological systems. This compound is used to protect functional groups in the synthesis of small molecules and probes that are used to investigate biological processes at the molecular level .

Organic Synthesis

In organic synthesis, this compound is used as a protecting group for amines and carboxylic acids. Its stability under a variety of reaction conditions makes it a valuable tool for the synthesis of complex organic molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-29-15-12-24(22(26)27)10-13-25(14-11-24)23(28)30-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21H,10-16H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNQQGTVQSPFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

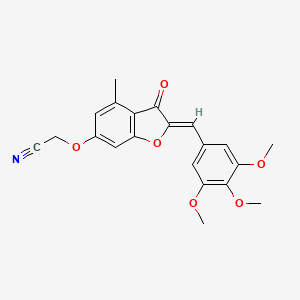

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)

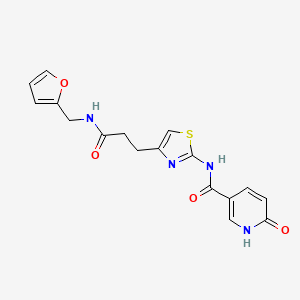

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)

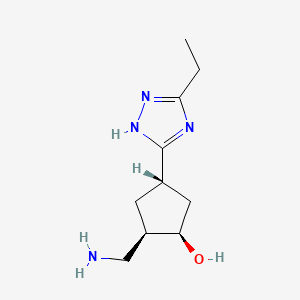

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

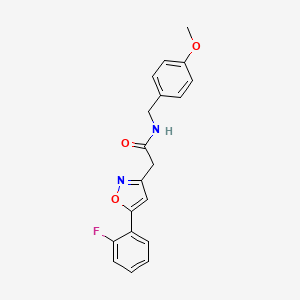

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)